molecular formula C19H20N2O3S2 B2459564 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide CAS No. 898459-41-1

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide

Cat. No. B2459564
CAS RN: 898459-41-1
M. Wt: 388.5
InChI Key: ZVJGSUVHWOFHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CCG-317921 is RhoA , a member of the Rho family of small GTPases . RhoA plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . In some human tumors, up-regulation of RhoA is associated with a poor clinical outcome .

Mode of Action

CCG-317921 acts as a small-molecule inhibitor of RhoA transcriptional signaling . It blocks the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1), which are stimulated by RhoA . The compound acts downstream of Rho, blocking transcription activated by MKL1 . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The inhibition of RhoA by CCG-317921 affects the Rho/SRF pathway , which is involved in several in vitro cancer cell functional assays . By blocking this pathway, CCG-317921 can inhibit DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Result of Action

CCG-317921 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-1423 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) .

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-26(23,24)14-8-6-7-13(11-14)18(22)21-19-16(12-20)15-9-4-3-5-10-17(15)25-19/h6-8,11H,2-5,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGSUVHWOFHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide

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